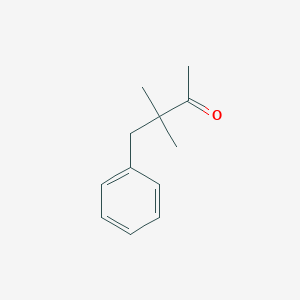

3,3-Dimethyl-4-phenylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

13705-37-8 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3,3-dimethyl-4-phenylbutan-2-one |

InChI |

InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |

InChI Key |

UBNAVIPKORDBNB-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C)CC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C(C)(C)CC1=CC=CC=C1 |

Other CAS No. |

13705-37-8 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyl 4 Phenylbutan 2 One and Analogous Structures

Strategies for Direct Synthesis of 3,3-Dimethyl-4-phenylbutan-2-one

While specific direct syntheses for this compound are not extensively detailed in the provided results, a general and industrially viable method for a closely related compound, 3-methyl-4-phenylbutan-2-one, offers significant insight. This process involves a two-step sequence:

Condensation: The initial step is an acid-catalyzed condensation of 2-butanone (B6335102) and benzaldehyde. guidechem.comgoogle.com This reaction forms the intermediate 3-methyl-4-phenyl-3-en-2-butenone. guidechem.comgoogle.com Catalysts for this step can include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, or glacial acetic acid. guidechem.comgoogle.com

Reduction: The subsequent step involves the hydrogenation of the carbon-carbon double bond of the enone intermediate. guidechem.comgoogle.com This is typically achieved using a palladium on carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran, methanol, or ethanol (B145695) under hydrogen pressure. guidechem.comgoogle.com

This method is advantageous due to the ready availability of the starting materials and the potential for high purity of the final product. guidechem.comgoogle.com It is conceivable that a similar strategy could be adapted for this compound, likely starting from 3,3-dimethyl-2-butanone (pinacolone) and benzaldehyde.

Approaches to Structurally Related Butanone Derivatives

The synthesis of structurally related butanone derivatives often involves a variety of powerful chemical transformations. These methods provide access to a wide range of phenyl-substituted butanones and other related ketones.

Hydrogenation-Based Routes for Phenyl-Substituted Butanones

The hydrogenation of unsaturated precursors is a fundamental method for preparing saturated ketones. In the context of phenyl-substituted butanones, the selective hydrogenation of either the aromatic ring or a carbonyl group is a key challenge.

For instance, the hydrogenation of 4-phenyl-2-butanone can lead to different products depending on the catalyst and reaction conditions. whiterose.ac.ukqub.ac.ukresearchgate.netresearchgate.netepa.gov Using a Platinum on Titania (Pt/TiO2) catalyst, the selectivity can be steered towards either hydrogenation of the aromatic ring to form 4-cyclohexyl-2-butanone or reduction of the ketone to 4-phenyl-2-butanol. whiterose.ac.ukqub.ac.ukresearchgate.netepa.gov The choice of solvent plays a crucial role in directing this selectivity, with alkanes favoring ring hydrogenation and alcohols promoting carbonyl reduction. whiterose.ac.ukepa.gov A proposed two-site catalyst model suggests that aromatic ring hydrogenation occurs on the metal sites, while carbonyl hydrogenation happens at interfacial sites involving oxygen vacancies in the titania support. whiterose.ac.ukepa.gov

| Catalyst | Solvent | Major Product | Reference |

| 4% Pt/TiO2 | n-Hexane | 4-cyclohexyl-2-butanone | qub.ac.ukresearchgate.net |

| 4% Pt/TiO2 | 2-Propanol | 4-phenyl-2-butanol | qub.ac.ukresearchgate.net |

| 5% Pt/SiO2 | Various | Ring Hydrogenation Favored | whiterose.ac.ukqub.ac.uk |

Oxidative Transformations of Precursor Alcohols

The oxidation of secondary alcohols is a classic and widely used method for the synthesis of ketones. ausetute.com.auwikipedia.orgchemguide.co.uk This transformation can be achieved using a variety of oxidizing agents.

Common laboratory-scale oxidizing agents include acidified solutions of potassium dichromate(VI) or potassium permanganate. ausetute.com.auchemguide.co.uk For example, the oxidation of butan-2-ol with acidified dichromate solution yields butan-2-one. ausetute.com.au The color change from orange (Cr2O7^2-) to green (Cr^3+) indicates the progress of the reaction. ausetute.com.au

More modern and selective methods are also available. Photocatalytic oxidation using Pd-TiO2 thin films has been shown to convert 2-butanol (B46777) to butanone with high selectivity. nih.gov Other reagents like the Dess-Martin periodinane offer mild conditions for the oxidation of alcohols to ketones. wikipedia.org

| Precursor Alcohol | Oxidizing Agent/Catalyst | Product | Reference |

| Butan-2-ol | Acidified Potassium Dichromate | Butan-2-one | ausetute.com.auyoutube.com |

| 2-Butanol | Pd-TiO2 photocatalyst | Butanone | nih.gov |

| Various Alcohols | Dess-Martin Periodinane | Corresponding Ketone/Aldehyde | wikipedia.org |

Nucleophilic Substitution Reactions in Butanone Synthesis

Nucleophilic substitution reactions are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.orgnumberanalytics.commasterorganicchemistry.com In the context of butanone synthesis, a nucleophile can attack an electrophilic carbon center to construct the desired carbon skeleton. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

While direct examples for this compound are not provided, the general principle involves the reaction of a suitable nucleophile with an appropriate electrophile. For example, an enolate derived from a ketone like 3,3-dimethyl-2-butanone could act as a nucleophile and react with a benzyl (B1604629) halide (an electrophile) in an SN2 reaction to form the carbon-carbon bond, leading to the target molecule. The success of such reactions often depends on the choice of base to form the enolate and the reaction conditions to favor substitution over elimination. libretexts.org

Three-Component Oxyhomologation for Butane-Scaffold Construction

Three-component reactions are powerful tools for rapidly building molecular complexity from simple starting materials. rsc.orgmdpi.com A notable example is the three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. nih.gov This method has been successfully used to synthesize anti-1,3-diamino-4-phenylbutan-2-ol building blocks, which are structurally related to the target butanone. nih.gov

The reaction involves the stereoselective combination of an aldehyde (N,N-dibenzyl-L-phenylalaninal), an amine, and a masked acyl cyanide reagent. nih.gov This approach allows for the efficient construction of a butane (B89635) scaffold with control over the stereochemistry. nih.gov While this specific example leads to an amino alcohol, the underlying principle of combining three components to build a four-carbon chain is a valuable strategy that could potentially be adapted for the synthesis of butanone derivatives.

Regio- and Stereoselective Functionalization Approaches

Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. nih.govamanote.comnih.govrsc.org The use of bidentate directing groups in transition-metal-catalyzed reactions is a powerful strategy to control the position and stereochemical outcome of a reaction. nih.gov These directing groups chelate to the metal catalyst, bringing it into close proximity to the desired C-H or C=C bond to be functionalized. nih.gov

While not directly applied to this compound in the provided information, these principles are highly relevant for the synthesis of complex and specifically substituted butanone derivatives. For instance, a directing group could be temporarily installed on a butanone precursor to guide a C-H activation/functionalization reaction to a specific position, thereby introducing substituents with high regioselectivity.

Chiral Synthesis of Enantiomerically Enriched Butanone Analogues

The synthesis of butanone analogues where a specific three-dimensional arrangement of atoms, or chirality, is achieved is of significant interest, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. nih.gov

Asymmetric epoxidation represents a powerful strategy for introducing chirality into a molecule. This method involves the conversion of an alkene into an epoxide, where the new carbon-oxygen bonds are formed with a specific spatial orientation. Chiral catalysts are employed to control the facial selectivity of the epoxidation, leading to an enantiomerically enriched product. youtube.com

One notable approach is the Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from a chiral 1,2-diaminocyclohexane. This system is particularly effective for the asymmetric epoxidation of Z-alkenes and conjugated alkenes. youtube.com The reaction proceeds through a manganese(V)-oxo intermediate that transfers an oxygen atom to the alkene. The chiral ligand environment dictates the approach of the alkene to the active oxidant, thereby controlling the stereochemical outcome. youtube.com

Another significant method is the Shi epoxidation, which employs a chiral ketone catalyst derived from fructose (B13574) to generate a chiral dioxirane (B86890) in situ. nih.gov This dioxirane then acts as the epoxidizing agent. High enantioselectivities, ranging from 80-92% enantiomeric excess (ee), have been achieved for the epoxidation of various styrenes using this method. nih.gov The success of these strategies lies in the ability of the chiral catalyst to create a biased environment, favoring the formation of one enantiomer of the epoxide over the other. youtube.comnih.gov

Following asymmetric epoxidation, the resulting chiral epoxyketones can be further transformed through hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bonds of the epoxide ring by hydrogen, typically in the presence of a metal catalyst. The specific outcome of the hydrogenolysis can be controlled to produce a variety of chiral products. For instance, the hydrogenolysis of furfuryl alcohol, a related substrate, over supported ruthenium catalysts in an aqueous phase can lead to the formation of 1,2-pentanediol. rsc.org This demonstrates the principle of C-O bond hydrogenolysis as a synthetic tool. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired product and preventing side reactions such as hydrogenation of other functional groups. rsc.org

Enantioconvergent hydrogenation is a powerful technique that allows for the synthesis of a single stereoisomer from a mixture of E- and Z-isomeric alkenes. researchgate.net This approach is highly advantageous as it eliminates the need for the often-difficult separation of geometric isomers in the starting material. researchgate.net The process relies on a chiral catalyst that can effectively hydrogenate both isomers to produce a product with high enantiomeric excess. researchgate.net

The asymmetric hydrogenation of α,β-unsaturated ketones is a well-established method for producing chiral saturated ketones. Ruthenium-catalyzed processes, in particular, have shown high diastereo- and enantioselectivities. rsc.org Mechanistic studies suggest that these reactions can proceed through a dynamic kinetic resolution process during the asymmetric hydrogenation of an intermediate ketone. rsc.org

Catalytic Systems in Butanone Synthesis

Catalysis is fundamental to the efficient and selective synthesis of butanone and its analogues. The choice of catalyst can dramatically influence the reaction's outcome, including yield, selectivity, and stereochemistry.

Transition Metal Catalysis (e.g., Pd/C, Iridium Complexes)

Transition metals are widely employed as catalysts in a variety of organic transformations, including hydrogenation and cross-coupling reactions relevant to butanone synthesis. nih.govuwa.edu.au Palladium on carbon (Pd/C) is a highly active heterogeneous catalyst for the hydrogenation of α,β-unsaturated ketones; however, it generally favors the reduction of the carbon-carbon double bond over the carbonyl group. acs.org

Iridium complexes, often used in combination with chiral ligands, have proven effective in asymmetric hydrogenation reactions. For example, iridium(I) complexes with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of activated 2-pyridiniums. wikipedia.org The versatility of transition metal catalysts stems from their ability to activate substrates and facilitate bond-forming and bond-breaking processes under mild conditions. nih.gov

Table 1: Comparison of Transition Metal Catalysts in Hydrogenation

| Catalyst | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| Pd/C | α,β-Unsaturated Ketones | C=C bond hydrogenation | acs.org |

| Iridium(I)/Chiral Phosphine | Activated 2-Pyridiniums | Asymmetric C=N hydrogenation | wikipedia.org |

| Ruthenium(II)/Diphosphine/Diamine | Ketones | Asymmetric C=O hydrogenation | nih.gov |

| Manganese(I) Pincer Complex | α,β-Unsaturated Ketones | Chemoselective C=C bond hydrogenation | nih.gov |

Chiral Catalyst Design and Application

The design of chiral catalysts is a sophisticated field aimed at creating molecules that can induce high levels of stereoselectivity in chemical reactions. nih.gov This is often achieved by incorporating a chiral ligand into a metal complex or by designing a chiral organic molecule that can act as a catalyst on its own (organocatalysis). nih.gov

A key principle in chiral catalyst design is the creation of a well-defined three-dimensional pocket or environment around the active site. This steric and electronic environment then differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. nih.gov

Examples of successful chiral catalyst design include:

Chiral Diphosphine Ligands: Ligands such as BINAP are used in conjunction with metals like ruthenium and rhodium for the asymmetric hydrogenation of ketones and olefins. wikipedia.orgyoutube.com The atropisomeric chirality of the BINAP ligand creates a C2-symmetric chiral environment that effectively controls the enantioselectivity of the reduction.

Chiral N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile ligands for a range of transition metals. kanazawa-u.ac.jp Chiral NHCs can be synthesized and incorporated into copper or iridium catalysts to achieve high enantioselectivity in various transformations. nih.govkanazawa-u.ac.jp

Chiral Diamine Ligands: These are often used in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The combination of a chiral diamine and an η6-arene-ruthenium complex forms a highly effective catalyst. nih.gov

The application of these chiral catalysts is broad, enabling the synthesis of a wide array of enantiomerically enriched compounds, including α-amino ketones and other butanone analogues. rsc.orgnih.gov

Table 2: Examples of Chiral Ligands and Their Applications

| Chiral Ligand Type | Metal | Application | Reference |

|---|---|---|---|

| Diphosphine (e.g., BINAP) | Ruthenium, Rhodium | Asymmetric hydrogenation of ketones and olefins | wikipedia.orgyoutube.com |

| N-Heterocyclic Carbene (NHC) | Copper, Iridium | Asymmetric silylation, allylic alkylation | nih.govkanazawa-u.ac.jp |

| Diamine (e.g., DPEN) | Ruthenium | Asymmetric transfer hydrogenation of ketones | nih.gov |

| Salen | Manganese | Asymmetric epoxidation of alkenes | youtube.com |

| Amino Alcohol | Ruthenium | Asymmetric transfer hydrogenation of ketones | organic-chemistry.org |

Sustainability and Green Chemistry Principles in Butanone Synthesis

The application of green chemistry principles to the synthesis of butanone and its derivatives is an area of growing importance, driven by the need for more environmentally benign and sustainable industrial processes. innoget.com Traditional methods for ketone synthesis often rely on energy-intensive steps and can generate significant chemical waste. mcgill.ca

Modern research focuses on several key areas to improve the sustainability of butanone synthesis: the use of renewable feedstocks, the development of environmentally friendly catalysts, and the implementation of more efficient reaction pathways.

One innovative approach involves the direct electrosynthesis of 2-butanone from renewable resources. acs.orgresearchgate.net This process can start with the biotechnological conversion of biomass into acetoin (B143602), which is then electrochemically reduced to 2-butanone. acs.orgresearchgate.net A significant advantage of this method is the possibility of using the fermentation supernatant directly for the electrocatalytic reduction, which simplifies the process and increases efficiency. acs.orgresearchgate.net Starting with a 50 g/L acetoin fermentation broth, this method has achieved approximately a 50% yield of 2-butanone with 80% product selectivity. acs.orgresearchgate.net

Another green approach is the catalytic oxidation of alcohols. For instance, benzylic alcohols can be quantitatively oxidized to aromatic aldehydes using gaseous nitrogen dioxide, with the reaction byproducts being converted to nitric acid, thus minimizing waste. nih.gov This principle can be extended to the synthesis of ketones.

Researchers at McGill University have developed a method that uses carbon monoxide, a common industrial byproduct, to form high-energy chemicals that can react directly with benzene (B151609) to produce ketones. mcgill.ca This approach offers a new, greener way to activate otherwise inert hydrocarbons for the synthesis of valuable products. mcgill.ca

The use of polyoxometalates (POMs) as catalysts in combination with environmentally benign oxygen donors like molecular oxygen (O2) also represents a significant advancement in green ketone synthesis. innoget.com This method has shown high yields for ketones and allows for the regeneration of the catalyst, avoiding the formation of carboxylic acids as byproducts. innoget.com

Bio-based routes are also being explored, where microorganisms are engineered to produce butanone from renewable feedstocks like glucose. researchgate.net For example, Escherichia coli has been engineered to synthesize 2-butanone by extending the 2,3-butanediol (B46004) synthesis pathway. researchgate.net

The table below summarizes various green chemistry approaches for the synthesis of butanone and related ketones.

Table 2: Green Chemistry Approaches in Ketone Synthesis

| Approach | Feedstock | Catalyst/Method | Key Advantages |

|---|---|---|---|

| Direct Electrosynthesis | Biomass (e.g., Acetoin from fermentation) | Electrocatalytic Reduction | Uses renewable resources; can use fermentation broth directly, increasing efficiency. acs.orgresearchgate.net |

| Oxidation of Alcohols | Benzylic Alcohols | Gaseous Nitrogen Dioxide | Waste-free process as byproducts are converted to nitric acid. nih.gov |

| Carbon Monoxide Utilization | Benzene, Carbon Monoxide | Not specified | Utilizes an industrial byproduct (CO) to activate inert hydrocarbons. mcgill.ca |

| Polyoxometalate (POM) Catalysis | Alkenes | POMs with O2 | High yields; catalyst regeneration; avoids over-oxidation to carboxylic acids. innoget.com |

| Biosynthesis | Glucose | Engineered E. coli | Direct production from renewable biomass. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 4 Phenylbutan 2 One

Redox Chemistry of the Ketone Moiety

The carbonyl group is a primary site of reactivity in 3,3-dimethyl-4-phenylbutan-2-one, undergoing both reduction and oxidation under appropriate conditions. The steric hindrance imposed by the adjacent tert-butyl group plays a significant role in modulating the accessibility of the carbonyl carbon to external reagents.

Reduction to Corresponding Alcohols: Regioselectivity and Stereochemical Control

The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, 3,3-dimethyl-4-phenylbutan-2-ol. Due to the prochiral nature of the ketone, the formation of a new stereocenter at the carbinol carbon is possible. The regioselectivity of the reduction is unambiguous, targeting the carbonyl group. However, the stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions.

The significant steric bulk around the carbonyl group influences the trajectory of the hydride delivery from reducing agents. For instance, bulky hydride reagents are expected to approach from the less hindered face of the carbonyl, leading to a degree of stereoselectivity. While specific studies on this compound are not prevalent, analogous reductions of sterically encumbered ketones suggest that the facial selectivity can be controlled to some extent by the choice of reagent.

| Reducing Agent | Expected Major Diastereomer | Rationale |

| Sodium Borohydride (NaBH₄) | Likely a mixture of diastereomers | A relatively small hydride donor, may show moderate selectivity. |

| Lithium Aluminum Hydride (LiAlH₄) | Likely a mixture of diastereomers | A powerful, less selective reducing agent. |

| Diisobutylaluminium Hydride (DIBAL-H) | Potentially higher diastereoselectivity | A bulky reducing agent, more sensitive to steric hindrance. |

| L-Selectride® | Potentially higher diastereoselectivity | A very bulky and stereoselective reducing agent. |

Oxidation Pathways and Products

The oxidation of this compound is challenging due to the absence of α-hydrogens on one side of the carbonyl group and the steric hindrance. Standard oxidation reactions that proceed via enol or enolate intermediates are hindered at the quaternary carbon center. However, under forcing conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur.

Potential oxidation pathways could involve Baeyer-Villiger oxidation, which would lead to the formation of an ester. In this reaction, a peroxy acid would insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the adjacent groups would determine the product distribution. The phenylmethyl group would be expected to migrate in preference to the tert-butyl group, yielding tert-butyl phenylacetate.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction, though significantly influenced by steric hindrance. The accessibility of the electrophilic carbonyl carbon to nucleophiles is restricted by the bulky tert-butyl group. This steric shield renders the ketone less reactive towards many common nucleophiles compared to less substituted ketones.

Despite the steric hindrance, strong nucleophiles such as organolithium and Grignard reagents can add to the carbonyl group to form tertiary alcohols. The choice of nucleophile and reaction conditions can influence the efficiency of the addition.

| Nucleophile | Product |

| Methylmagnesium bromide (CH₃MgBr) | 2,3,3-Trimethyl-4-phenylbutan-2-ol |

| Phenyllithium (C₆H₅Li) | 3,3-Dimethyl-2,4-diphenylbutan-2-ol |

Radical Reactions and C–H Functionalization

The presence of multiple C-H bonds in this compound makes it a substrate for radical-mediated functionalization. These reactions offer pathways to modify the carbon skeleton at positions remote from the activating carbonyl group.

Radical-Relay Mechanisms and Hydrogen Atom Transfer (HAT)

Radical-relay mechanisms, often initiated by a radical species, can lead to the selective functionalization of C-H bonds through intramolecular hydrogen atom transfer (HAT) processes. In such a scenario, a radical generated elsewhere in the molecule can abstract a hydrogen atom from a distal carbon, effectively relocating the radical center.

For this compound, a radical generated at the α-methyl group could potentially undergo a 1,5-HAT from the benzylic position, given the weaker C-H bond strength at that position due to resonance stabilization of the resulting benzylic radical. This would transfer the radical to the carbon adjacent to the phenyl group, enabling subsequent functionalization at this site.

Reactions with Atmospheric Oxidants (Cl atoms, OH, NO₃ radicals)

In the atmosphere, volatile organic compounds (VOCs) like this compound can be degraded by reaction with various atmospheric oxidants. The primary degradation pathways are initiated by hydrogen abstraction by hydroxyl (OH) radicals during the day, nitrate (NO₃) radicals at night, and chlorine (Cl) atoms in marine or polluted environments.

A study on the structurally similar 3,3-dimethylbutanone provides insights into the likely atmospheric fate of this compound. The reaction with OH radicals and Cl atoms is expected to proceed via hydrogen abstraction from the less hindered C-H bonds. The presence of the phenyl group in this compound introduces additional reactive sites, particularly the benzylic hydrogens and the aromatic ring itself.

The rate coefficients for the reaction of 3,3-dimethylbutanone with atmospheric oxidants provide a baseline for estimating the atmospheric lifetime of this compound. copernicus.org

| Oxidant | Rate Coefficient (k) for 3,3-dimethylbutanone (cm³ molecule⁻¹ s⁻¹) copernicus.org | Expected Reactivity with this compound |

| OH radical | 1.26 x 10⁻¹² | Higher, due to abstraction from the benzylic position. |

| Cl atom | 4.22 x 10⁻¹¹ | Higher, due to abstraction from the benzylic position and addition to the aromatic ring. |

| NO₃ radical | - | Reaction is likely to be slow, but addition to the aromatic ring is possible. |

The degradation of this compound in the atmosphere is expected to lead to the formation of various oxygenated products, including smaller carbonyl compounds and organic nitrates, which can contribute to the formation of secondary organic aerosol (SOA) and ozone. copernicus.org

Isomerization and Tautomerization Studies of Butanone Derivatives

The chemical behavior of butanone derivatives, including this compound, is significantly influenced by isomerization and tautomerization processes. The most prominent of these is keto-enol tautomerism, an equilibrium between the ketone (keto) form and a constitutional isomer containing a double bond and a hydroxyl group (enol form). masterorganicchemistry.comleah4sci.comlibretexts.org This interconversion is a specific type of isomerization that involves the movement of a proton and the shifting of electrons. leah4sci.com

For most simple ketones and aldehydes, the equilibrium heavily favors the more stable keto form. leah4sci.comlibretexts.org The greater stability of the keto tautomer is primarily attributed to the carbon-oxygen double bond (≈749 kJ/mol) being stronger than a carbon-carbon double bond (≈611 kJ/mol). libretexts.org However, the structure of the specific butanone derivative can influence the position of this equilibrium. Factors that stabilize the enol form, such as conjugation, intramolecular hydrogen bonding, and aromaticity, can increase the proportion of the enol tautomer at equilibrium. masterorganicchemistry.comyoutube.com

The tautomerization process can be catalyzed by either acid or base. masterorganicchemistry.comleah4sci.com

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is first protonated. Subsequently, a base (like water) removes an alpha-hydrogen, leading to the formation of the C=C double bond of the enol. libretexts.org

Base-Catalyzed Mechanism: Under basic conditions, an alpha-hydrogen is removed by a base to form a resonance-stabilized carbanion known as an enolate. Protonation of the enolate oxygen then yields the enol. youtube.com

In addition to keto-enol tautomerism, β,γ-unsaturated butanone derivatives can undergo isomerization to their more stable conjugated α,β-unsaturated isomers. This process can also be catalyzed by acids or bases. study.comresearchgate.netambeed.com The acid-catalyzed mechanism involves protonation of the carbonyl, followed by a series of proton transfers that result in the migration of the double bond into conjugation with the carbonyl group. study.com Base-catalyzed isomerization proceeds through the formation of a conjugated dienolate ion, which is then protonated at the carbon terminus. ambeed.com While this compound itself is a saturated ketone, its unsaturated analogues are susceptible to these isomerization reactions.

Table 1: Factors Affecting Keto-Enol Equilibrium

| Factor | Effect on Enol Form | Rationale |

|---|---|---|

| Conjugation | Stabilizes | Resonance delocalization of pi electrons provides additional stability. youtube.com |

| Aromaticity | Strongly Stabilizes | If the C=C bond of the enol is part of an aromatic ring (e.g., phenol), the enol form is highly favored. leah4sci.com |

| Intramolecular H-Bonding | Stabilizes | The presence of a nearby hydrogen bond acceptor (like another carbonyl) can form a stable six-membered ring with the enol's hydroxyl group. masterorganicchemistry.comyoutube.com |

| Substitution | Stabilizes | Similar to alkenes, increased substitution on the C=C double bond can stabilize the enol form. masterorganicchemistry.com |

Derivatization Reactions for Structure Modification

The structure of this compound can be modified through various derivatization reactions, primarily targeting its carbonyl group and α-hydrogens. These reactions are fundamental for synthesizing new compounds and for analytical purposes, such as enhancing detection in mass spectrometry. researchgate.net

Reduction of the Carbonyl Group: One of the most common derivatization reactions for ketones is reduction to a secondary alcohol. The reduction of this compound yields 3,3-dimethyl-4-phenylbutan-2-ol. This transformation can be achieved using a variety of reducing agents. study.com Asymmetric reduction methods are employed to produce specific stereoisomers of the resulting alcohol, which are valuable intermediates in synthesizing biologically active compounds. nih.govmdpi.comwikipedia.org Catalytic systems, such as those using iridium complexes or oxazaborolidines, can achieve high enantioselectivity. mdpi.comwikipedia.org

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily react with the electrophilic carbonyl carbon of butanone derivatives. youtube.comyoutube.com These reactions typically proceed via nucleophilic addition to form a tertiary alcohol after an acidic workup. Due to the steric hindrance from the tert-butyl group adjacent to the carbonyl in this compound, the accessibility of the carbonyl carbon to bulky nucleophiles may be reduced, potentially affecting reaction rates. The stereochemical outcome of these additions can be influenced by the nature of the organometallic reagent and the presence of catalysts. rsc.org

α-Alkylation: The presence of α-hydrogens allows for the formation of an enolate intermediate under basic conditions. This enolate is nucleophilic and can react with electrophiles, such as alkyl halides, in an α-alkylation reaction. For unsymmetrical ketones, controlling the regioselectivity of this reaction (i.e., alkylation at the more- or less-hindered α-carbon) is a significant challenge. nih.govresearchgate.net Conventional methods using bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the less-substituted (kinetic) enolate, leading to alkylation at the less-hindered site. researchgate.net However, recent advances have utilized specialized catalysts, such as nickel complexes with bulky diphosphine ligands, to achieve selective alkylation at the more-hindered α-position. nih.govresearchgate.net

Kinetic Studies and Rate Determining Steps in Butanone Transformations

In acid-catalyzed reactions of ketones, the kinetics can be complex. For example, studies on the acid-catalyzed aldol condensation of 2-butanone (B6335102) have shown that the reactions follow second-order kinetics, with rate constants that increase exponentially with acidity. nih.gov The rate-determining step in a reaction mechanism is the one with the highest activation energy barrier. labxchange.orgchemistrytalk.org

Example Mechanism: NO₂ + NO₂ → NO + NO₃ (slow)

NO₃ + CO → NO₂ + CO₂ (fast)

In the context of butanone transformations, kinetic isotope effect studies can be employed to probe the RDS. For instance, in the base-catalyzed isomerization of certain epoxy-ketones, the mechanism was elucidated using kinetic data, which pointed to a specific step as being rate-limiting. rsc.org Similarly, for the base-catalyzed isomerization of allylic alcohols to ketones, experimental and computational studies have indicated that the reaction is initiated by a rate-limiting deprotonation step. acs.org

Competitive Pathways and Product Distribution Analysis

In many chemical reactions involving this compound and its derivatives, multiple reaction pathways can compete, leading to a distribution of different products. The final product ratio is determined by the relative rates of these competing pathways, which can be influenced by thermodynamic and kinetic factors.

Regioselectivity in Enolate Formation and Reaction: For unsymmetrical ketones, the formation of two different enolates is possible under basic conditions: the kinetic enolate (formed faster, typically at the less-substituted α-carbon) and the thermodynamic enolate (more stable, typically the more-substituted enolate). The reaction conditions dictate which enolate predominates, thereby controlling the product distribution in subsequent reactions like alkylation. researchgate.net

Kinetic Control: Using a strong, sterically hindered base (like LDA) at low temperatures favors the rapid deprotonation at the less-hindered α-carbon, leading to the kinetic product.

Thermodynamic Control: Using a weaker base at higher temperatures allows the enolates to equilibrate, favoring the more stable thermodynamic enolate and leading to the thermodynamic product.

Recent research has focused on catalyst-controlled regioselectivity. For instance, a nickel catalyst with a bulky biphenyl diphosphine ligand has been shown to reverse the conventional regioselectivity, favoring the alkylation of the more-substituted enolate of unsymmetrical ketones. nih.govresearchgate.net

Stereoselectivity in Carbonyl Additions: The addition of nucleophiles to the carbonyl group of hindered ketones like this compound can also lead to different stereoisomeric products. The facial selectivity of the nucleophilic attack (i.e., from which side of the planar carbonyl group the nucleophile attacks) determines the stereochemistry of the resulting alcohol. In asymmetric hydrogenation, for example, the chiral catalyst directs the hydrogen addition to one face of the ketone, producing an excess of one enantiomer. nih.gov The choice of catalyst, ligand, and solvent can have a crucial impact on the enantiomeric excess (ee) and thus the product distribution. mdpi.com

In hetero-Diels-Alder reactions involving α,β-unsaturated ketones, competitive exo and endo approaches of the dienophile can lead to different stereoisomers. Experimental results often show that one pathway is favored, leading to a major and a minor product. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 4 Phenylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei within the 3,3-dimethyl-4-phenylbutan-2-one molecule.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The phenyl group protons typically appear as a multiplet in the aromatic region, approximately between δ 7.15 and 7.30 ppm. The methylene (B1212753) protons (CH₂) adjacent to the phenyl group show a singlet at around δ 2.85 ppm. A sharp singlet corresponding to the acetyl methyl group (CH₃) is observed in the upfield region, typically around δ 2.10 ppm. The two equivalent methyl groups attached to the quaternary carbon give rise to a single, strong singlet at approximately δ 1.10 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by revealing the chemical environments of the individual carbon atoms. The carbonyl carbon (C=O) of the ketone functional group is characteristically found far downfield, often near δ 212.0 ppm. The carbon atoms of the phenyl ring produce a series of signals in the δ 126.0 to 138.0 ppm range. The quaternary carbon atom is observed around δ 45.0 ppm, while the methylene carbon (CH₂) typically appears near δ 50.0 ppm. The acetyl methyl carbon gives a signal around δ 27.0 ppm, and the equivalent gem-dimethyl carbons are found further upfield, usually around δ 24.0 ppm.

Interactive Table: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.30 - 7.15 | Multiplet |

| CH₂ | ~2.85 | Singlet |

| COCH₃ | ~2.10 | Singlet |

| C(CH₃)₂ | ~1.10 | Singlet |

Interactive Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~212.0 |

| Phenyl C (quaternary) | ~138.0 |

| Phenyl CH | ~130.0, 128.0, 126.0 |

| CH₂ | ~50.0 |

| Quaternary C | ~45.0 |

| COCH₃ | ~27.0 |

| C(CH₃)₂ | ~24.0 |

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. scifiniti.com By creating a theoretical model of the this compound molecule, its NMR spectra can be simulated. scifiniti.com These predicted spectra can then be compared with the experimental data to confirm assignments and provide a deeper understanding of the factors influencing the chemical shifts, such as conformational effects and electronic distribution within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

In the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), to form a molecular ion (M⁺•). This high-energy species then undergoes fragmentation through various pathways. A prominent fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. brainly.comlibretexts.org

For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the acetyl methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a [M-15]⁺ ion.

Cleavage of the bond between the carbonyl carbon and the quaternary carbon, resulting in the formation of an acylium ion with m/z 43 (CH₃CO⁺) and a larger neutral radical. brainly.comchegg.com This acylium ion is often a very stable and abundant fragment in the mass spectra of methyl ketones. libretexts.org

Another significant fragmentation pathway involves the cleavage of the bond between the methylene group and the phenyl group, which can lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl moiety.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C₁₂H₁₆O]⁺• | 176 | Molecular Ion (M⁺•) |

| [C₁₁H₁₃O]⁺ | 161 | [M-CH₃]⁺ via alpha-cleavage |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [C₂H₃O]⁺ | 43 | Acylium ion (CH₃CO⁺) via alpha-cleavage |

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise mass of the molecular ion with a high degree of accuracy (typically within a few parts per million). ucsb.edu For this compound, the theoretical exact mass of the molecular formula C₁₂H₁₆O is 176.1201 Da. HRMS can measure this mass with high precision, allowing for the unambiguous determination of the elemental composition and confirming that the molecular formula is indeed C₁₂H₁₆O, thereby distinguishing it from other isobaric compounds. ucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. Each vibration corresponds to a specific energy, providing a unique fingerprint of the compound's structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When exposed to infrared radiation, molecules absorb energy at frequencies corresponding to their natural vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1715-1725 cm⁻¹. The presence of the phenyl group gives rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing as a series of bands in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methylene groups appear just below 3000 cm⁻¹.

Bending vibrations also provide structural information. The gem-dimethyl group (two methyl groups on the same carbon) is expected to show a characteristic split in the C-H bending vibration around 1370 cm⁻¹. Out-of-plane (OOP) bending of the aromatic C-H bonds gives rise to strong bands in the 690-900 cm⁻¹ region, which can help determine the substitution pattern of the benzene (B151609) ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2970 | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Weak |

| C-H Bend (gem-dimethyl) | -C(CH₃)₂ | ~1370 | Medium |

| C-H OOP Bend (Aromatic) | Phenyl Ring | 690 - 770 | Strong |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. scifiniti.comresearchgate.net This technique involves inelastic scattering of monochromatic light, usually from a laser. While the selection rules for IR spectroscopy depend on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. Consequently, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibrations of the carbon-carbon bonds in the phenyl ring are typically strong and easily identifiable in the Raman spectrum. researchgate.net The C=O stretch is also observable but often weaker than in the IR spectrum. Symmetrical vibrations of the alkyl framework, such as the symmetric stretch of the C-C(CH₃)₂ bond, would also be expected to be Raman active. This complementary analysis provides a more complete vibrational profile of the molecule. scifiniti.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3070 | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2870 - 2980 | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Weak-Medium |

| C=C Stretch (Aromatic Ring Breathing) | Phenyl Ring | ~1600, ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl group and the carbonyl group. The phenyl group gives rise to intense absorptions in the UV region due to π → π* transitions. For monosubstituted benzenes, two main absorption bands are typically observed: a strong band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255-265 nm. drugfuture.com

The carbonyl group exhibits a weak n → π* transition, which is formally forbidden and appears at longer wavelengths, typically in the 270-300 nm region. drugfuture.com In many cases, this absorption is of low intensity and may be obscured by the stronger B-band of the phenyl ring. The solvent used can influence the position of these absorption maxima.

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* (E2-band) | Phenyl Ring | ~210 | High |

| π → π* (B-band) | Phenyl Ring | ~260 | Low-Medium |

| n → π* | Ketone (C=O) | ~280-290 | Very Low |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact positions of individual atoms can be determined. The data provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and its preferred conformation in the crystal lattice. For instance, in related structures, X-ray crystallography has been used to confirm the planarity of pyran rings and to study intermolecular interactions. researchgate.netnih.gov This technique would unambiguously confirm the presence and spatial arrangement of the t-butyl group relative to the benzyl moiety in a crystalline derivative of this compound.

Conclusion and Future Directions in the Research of 3,3 Dimethyl 4 Phenylbutan 2 One

Synthesis and Methodological Advancements

The synthesis of α-aryl ketones, including 3,3-dimethyl-4-phenylbutan-2-one, has seen significant progress, moving beyond classical methods to more efficient and environmentally benign strategies. researchgate.net

Recent developments have focused on:

Photochemical and Photocatalyzed Reactions: Light-induced reactions are emerging as powerful tools for forging C(sp)²−C(sp)³ bonds, offering an alternative to traditional transition metal catalysis. researchgate.netresearchgate.net These methods often proceed under mild conditions and can be highly selective.

Dual Catalysis Systems: The combination of a photocatalyst with a metal catalyst, such as a dual iridium/nickel system, has enabled the coupling of α-chloro ketones with aryl bromides. researchgate.net

Electrochemical Synthesis: An electrochemical approach has been developed for the α-arylation of ketones using enol acetates and aryl diazonium salts, demonstrating practicality for larger-scale synthesis. rsc.org

Catalyst Development: The design of new ligands, such as 2-methyl-2'-dicyclohexylphosphinobiphenyl, has improved the efficiency and selectivity of palladium-catalyzed α-arylation reactions. organic-chemistry.org

Future research will likely focus on expanding the substrate scope of these modern methods, improving catalyst efficiency and turnover numbers, and developing enantioselective variants to access chiral α-aryl ketones. nih.gov The direct ketonization of carboxylic acids over solid catalysts also presents a promising avenue for sustainable ketone synthesis. researchgate.net

Deepening Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound and its analogs, several key mechanistic areas are under investigation:

Photochemical Reactions: The Norrish Type I and Type II reactions are fundamental photochemical processes for ketones. wikipedia.orgedurev.in The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, forming two radical intermediates. edurev.inlibretexts.org The Norrish Type II reaction involves intramolecular hydrogen abstraction. numberanalytics.com For aryl ketones, Norrish Type II reactivity often proceeds via the n,π* triplet excited state. acs.org Understanding the factors that influence the competition between these pathways is essential for controlling photoreaction outcomes. acs.org

Radical Intermediates: Many modern synthetic methods for α-arylation proceed through radical intermediates. researchgate.net Elucidating the generation and reactivity of these high-energy species is key to controlling reaction selectivity.

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of butanone derivatives is fundamental to their reactivity, particularly in acid- or base-catalyzed reactions. orientjchem.orgresearchgate.net The formation of an enol or enolate is often a prerequisite for α-functionalization. libretexts.org

Future work in this area will likely involve advanced spectroscopic techniques and computational modeling to map out detailed reaction energy profiles, identify transient intermediates, and understand the role of catalysts and reaction media in influencing mechanistic pathways.

Innovations in Characterization and Analytical Science

The accurate characterization of this compound and its reaction products is paramount. A suite of analytical techniques is employed for this purpose:

| Analytical Technique | Application in the Study of this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds. orgsyn.orgrsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation patterns, which can aid in structure elucidation. nih.govchegg.comchegg.com |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the characteristic carbonyl (C=O) stretch of the ketone group. docbrown.info |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of this compound in reaction mixtures. A reverse-phase HPLC method has been developed for its analysis. sielc.com |

| Gas Chromatography (GC) | Another powerful technique for separating and analyzing volatile compounds like ketones. |

Innovations in these techniques, such as the development of more sensitive detectors and higher-resolution instruments, will continue to enhance the ability to analyze complex reaction mixtures and characterize novel compounds. The use of hyphenated techniques, such as GC-MS and LC-MS, is particularly valuable for providing comprehensive analytical data. nih.gov

Emerging Computational Approaches and Predictive Modeling

Computational chemistry has become an indispensable tool for studying chemical reactions and predicting molecular properties. For butanone derivatives, computational methods are being used to:

Investigate Reaction Mechanisms: Density Functional Theory (DFT) calculations are employed to model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. researchgate.netrsc.orgrsc.org This provides insights that are often difficult to obtain through experimental means alone.

Predict Spectroscopic Properties: Computational models can predict NMR and IR spectra, which can aid in the interpretation of experimental data and the confirmation of molecular structures.

Understand Tautomeric Equilibria: DFT methods have been used to study the keto-enol tautomerism of related ketones, revealing the relative stabilities of the tautomers in the gas phase and in different solvents. orientjchem.org

The future of computational chemistry in this field lies in the development of more accurate and efficient theoretical models that can handle larger and more complex systems. The integration of machine learning and artificial intelligence with computational chemistry holds the potential to accelerate the discovery of new catalysts and reactions by predicting their outcomes with greater accuracy.

Identification of New Research Frontiers within Butanone Chemistry

The chemistry of butanone and its derivatives is far from being fully explored. Several exciting new research frontiers are emerging:

Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. Developing new catalytic systems for the selective C-H functionalization of butanone derivatives at various positions would open up new synthetic possibilities.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations. The directed evolution of enzymes, such as ketone synthases, could enable the efficient and enantioselective synthesis of complex ketones from simple alkenes. researchgate.net

Materials Science: Butanone itself is a widely used solvent. acs.orgdouwin-chem.com Functionalized butanones could serve as building blocks for new polymers and materials with tailored properties. For example, the development of gas sensors based on metal-oxide nanocubes for the detection of butanone demonstrates the potential applications of butanone chemistry in materials science. mdpi.com

Medicinal Chemistry: The butanone scaffold can be found in various biologically active molecules. Exploring the synthesis of novel butanone derivatives and evaluating their biological activities could lead to the discovery of new therapeutic agents. mdpi.com

Q & A

Q. What are the recommended analytical techniques for characterizing the structural and purity profiles of 3,3-Dimethyl-4-phenylbutan-2-one in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to confirm the ketone backbone and substituent positions. Compare chemical shifts with analogs like 3-HYDROXY-4-PHENYLbutan-2-one (δ ~2.1 ppm for methyl groups adjacent to ketones) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use gradients of acetonitrile/water for optimal separation, referencing methods for structurally related butanones .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in electron ionization (EI) mode confirms molecular weight (e.g., expected [M] = 190.16 g/mol for CHO).

Q. What laboratory synthesis routes are validated for this compound?

Methodological Answer:

- Friedel-Crafts Acylation : React 3,3-dimethylbutanoyl chloride with benzene derivatives under AlCl catalysis. Monitor reaction completion via TLC (hexane:ethyl acetate = 4:1) .

- Oxidation of Secondary Alcohols : Use Jones reagent (CrO/HSO) to oxidize 3,3-dimethyl-4-phenylbutan-2-ol. Quench with ice water and purify via column chromatography (silica gel, eluent: dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Systematic Bioassay Design : Compare antimicrobial activity data (e.g., MIC values) of analogs like 3'-Bromo-2,2-dimethylbutyrophenone against Gram-positive/negative strains. Use standardized CLSI protocols to minimize variability .

- Statistical Meta-Analysis : Apply ANOVA or mixed-effects models to reconcile discrepancies in toxicity studies. For example, cross-reference RIFM safety assessments (e.g., IFRA Standards) with newer toxicity datasets .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) Simulations : Model degradation pathways under acidic/alkaline conditions. Reference PubChem data for similar ketones to validate parameters .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Q. How can reaction yields of this compound be optimized in scaled-up syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl vs. ZnCl) for Friedel-Crafts acylation efficiency. Monitor yields via GC-MS .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

Q. What mechanistic insights explain the compound’s behavior in nucleophilic addition reactions?

Methodological Answer:

Q. How does the steric bulk of 3,3-dimethyl groups influence the compound’s spectroscopic and reactive properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.